2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde
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Overview
Description
Scientific Research Applications
Antibacterial Activity
The pyrrole derivatives have been studied for their antibacterial properties . Compounds similar to the one have shown appreciable action against various bacterial strains. The presence of the nitrophenyl group could potentially enhance these properties, making it a candidate for developing new antibacterial agents .
Antitubercular Agents
Given the ongoing challenge of tuberculosis, there is a continuous search for new antitubercular agents. The structural features of “2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde” suggest it could be effective in inhibiting mycobacterial growth, offering a potential pathway for new treatments .
Enzyme Inhibition
The compound’s ability to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR) is significant. These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, and their inhibition can lead to the development of treatments for various diseases, including cancer and bacterial infections .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. “2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde” can be used in computational models to predict its binding efficiency and mode of action against target enzymes or receptors .
Anticancer Research
Pyrrole derivatives have been explored for their anticancer properties , particularly in leukemia, lymphoma, and myelofibrosis. The compound , with its specific substituents, could be synthesized and tested for its efficacy against cancer cells, contributing to the field of oncology .
Drug Design and Discovery
The diverse biological activities associated with pyrrole derivatives make them valuable scaffolds in drug design. The compound’s structure allows for modifications that can enhance its activity, selectivity, and pharmacokinetic properties, making it a useful tool in the discovery of new therapeutic agents .
Safety and Hazards
This compound has been classified as an irritant . The safety information includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-13-11-15(12-22)14(2)20(13)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)21(23)24/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBFLGBPCWAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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